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Compound of Interest

Compound Name: Levomepromazine maleate

Cat. No.: B1675117 Get Quote

This guide provides a detailed comparison of the receptor binding affinities of two antipsychotic

drugs, levomepromazine and haloperidol. It is intended for researchers, scientists, and drug

development professionals interested in the pharmacological profiles of these compounds. The

information presented is supported by experimental data from various scientific publications.

Comparative Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of

levomepromazine and haloperidol for a range of neurotransmitter receptors. Lower Ki values

indicate a higher binding affinity. It is important to note that these values have been compiled

from various sources and experimental conditions may differ, potentially leading to variations.
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Receptor Subtype Levomepromazine (Ki, nM) Haloperidol (Ki, nM)

Dopamine Receptors

D1 54.3[1][2][3][4] ~36 (derived from pKi)[5]

D2 0.89[6] 0.517 - 2.84[7][8]

D2L 8.6[1][3][4] -

D2S 4.3[1][3][4] -

D3 8.3[1][3][4] 4.6[6]

D4.2 7.9[1][3][4] -

D4 - 10[6]

Serotonin Receptors

5-HT1A - 3600[6]

5-HT2A High Affinity[3][9] 120[6]

5-HT2C - 4700[6]

Adrenergic Receptors

α1 High Affinity[3][9] -

α2 High Affinity[9] -

Muscarinic Receptors

M1 - >20000[5]

Histamine Receptors

H1 - 1890[5]

Note: "-" indicates that data was not readily available in the searched literature.
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The determination of the inhibition constant (Ki) for levomepromazine and haloperidol is

typically performed using a radioligand competition binding assay.[7] This method measures

the ability of a test compound (e.g., levomepromazine or haloperidol) to displace a radiolabeled

ligand that has a known high affinity and specificity for the target receptor.

General Procedure:

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared

from cultured cell lines (e.g., CHO or Sf9 cells) or from tissue homogenates.[1][3][4][7]

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2

receptors) is incubated with the receptor-containing membranes in the presence of various

concentrations of the unlabeled test compound.[7]

Equilibrium: The mixture is incubated for a sufficient period at a specific temperature (e.g.,

room temperature or 37°C) to allow the binding to reach equilibrium.[7]

Separation of Bound and Free Radioligand: The receptor-bound radioligand is separated

from the unbound radioligand, typically by rapid filtration through a glass fiber filter. The filters

trap the membranes with the bound radioligand.

Quantification: The amount of radioactivity trapped on the filters is quantified using a

scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined by non-linear regression analysis of the

competition curve. The Ki value is then calculated from the IC50 value using the Cheng-

Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand

and Kd is its dissociation constant for the receptor.[7]
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Caption: Workflow of a radioligand competition binding assay.

Signaling Pathways
The primary signaling pathways for the key receptors targeted by levomepromazine and

haloperidol are illustrated below.
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Caption: Primary signaling pathways of key receptors.
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Caption: Key receptor binding differences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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